

In-Depth Technical Guide to Antifungal Agent Burkholdine 1119

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Compound of Interest

Compound Name: Antifungal agent 107

Cat. No.: B15559843

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A comprehensive overview of the chemical structure, properties, and biological activity of a potent, naturally derived antifungal agent.

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, natural products remain a vital source of inspiration and innovation. Among these, the burkholdines, a class of cyclic lipopeptides isolated from the bacterium *Burkholderia ambifaria*, have emerged as promising candidates with potent and selective antifungal activity. This technical guide focuses on a specific member of this family, Burkholdine 1119 (also known as Bk-1119), which has demonstrated significant potential due to its broad-spectrum efficacy and favorable selectivity profile.

The initial query for "**Antifungal agent 107**" did not yield a specifically designated compound. However, based on available scientific literature, "Burkholdine 1119," often designated with internal compound numbers in research, stands out as a well-characterized antifungal agent with significant data available. This guide, therefore, provides an in-depth analysis of Burkholdine 1119, serving as a comprehensive resource for researchers in mycology and antifungal drug discovery.

Chemical Structure and Physicochemical Properties

Burkholdine 1119 is a complex cyclic lipopeptide. Its structure was elucidated through spectroscopic methods and chemical degradation techniques[1]. The core of the molecule is a 25-membered ring composed of eight amino acids, which is attached to a lipophilic side chain. A distinctive feature of Burkholdine 1119 is the presence of a 2,4-diaminobutyric acid (DAB) residue in place of an asparagine, a substitution that contributes to its high antifungal potency and selectivity[2].

Table 1: Physicochemical Properties of Burkholdine 1119

Property	Value	Reference
Molecular Formula	C52H85N11O20	[1]
Molecular Weight	1199 Da	[2]
Class	Cyclic Lipopeptide	[1]
Producing Organism	Burkholderia ambifaria	[1]

Biological Activity and Antifungal Spectrum

Burkholdine 1119 exhibits potent, broad-spectrum antifungal activity against a range of clinically relevant fungal pathogens. Notably, it has shown greater potency than the widely used antifungal drug amphotericin B against certain fungal strains[1][3]. A key advantage of Burkholdine 1119 is its selectivity for fungal cells over mammalian cells, with one study reporting a greater than 30-fold selectivity for fungi versus sheep erythrocytes[2][3].

Table 2: In Vitro Antifungal Activity of Burkholdine 1119 (MIC values)

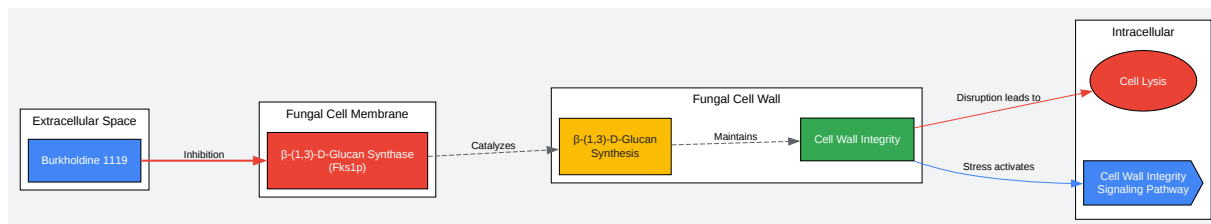
Fungal Species	Strain	MIC (µg/mL)	Reference
Saccharomyces cerevisiae	ATCC 204504	1.6	[4]
Aspergillus niger	ATCC 16404	>128	[1]
Candida albicans	ATCC 90028	32	[1]
Cryptococcus neoformans	ATCC 90112	0.5	[1]

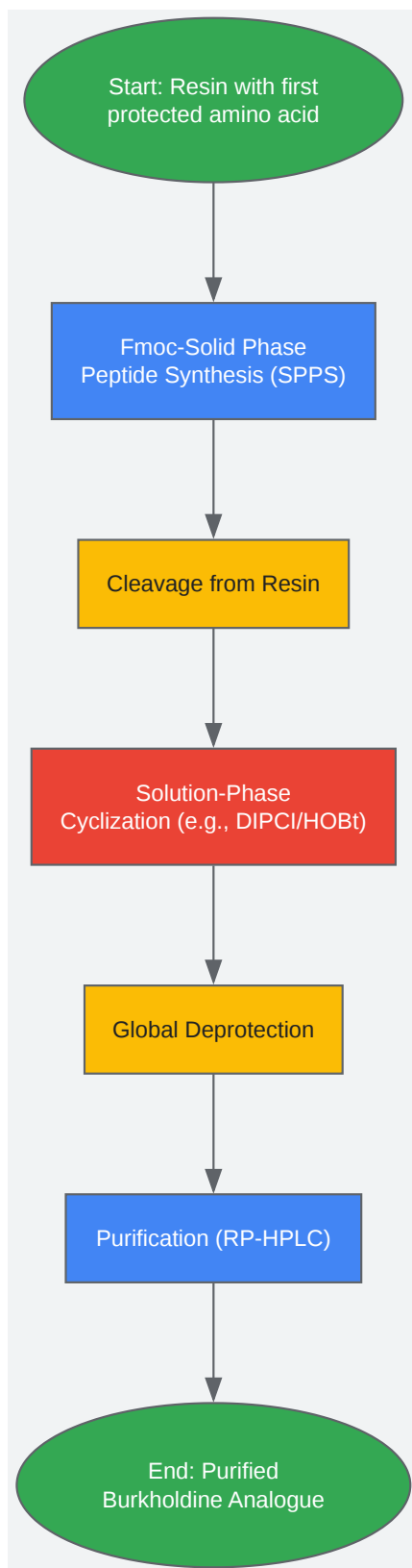
Note: MIC values can vary depending on the specific testing conditions and strains used.

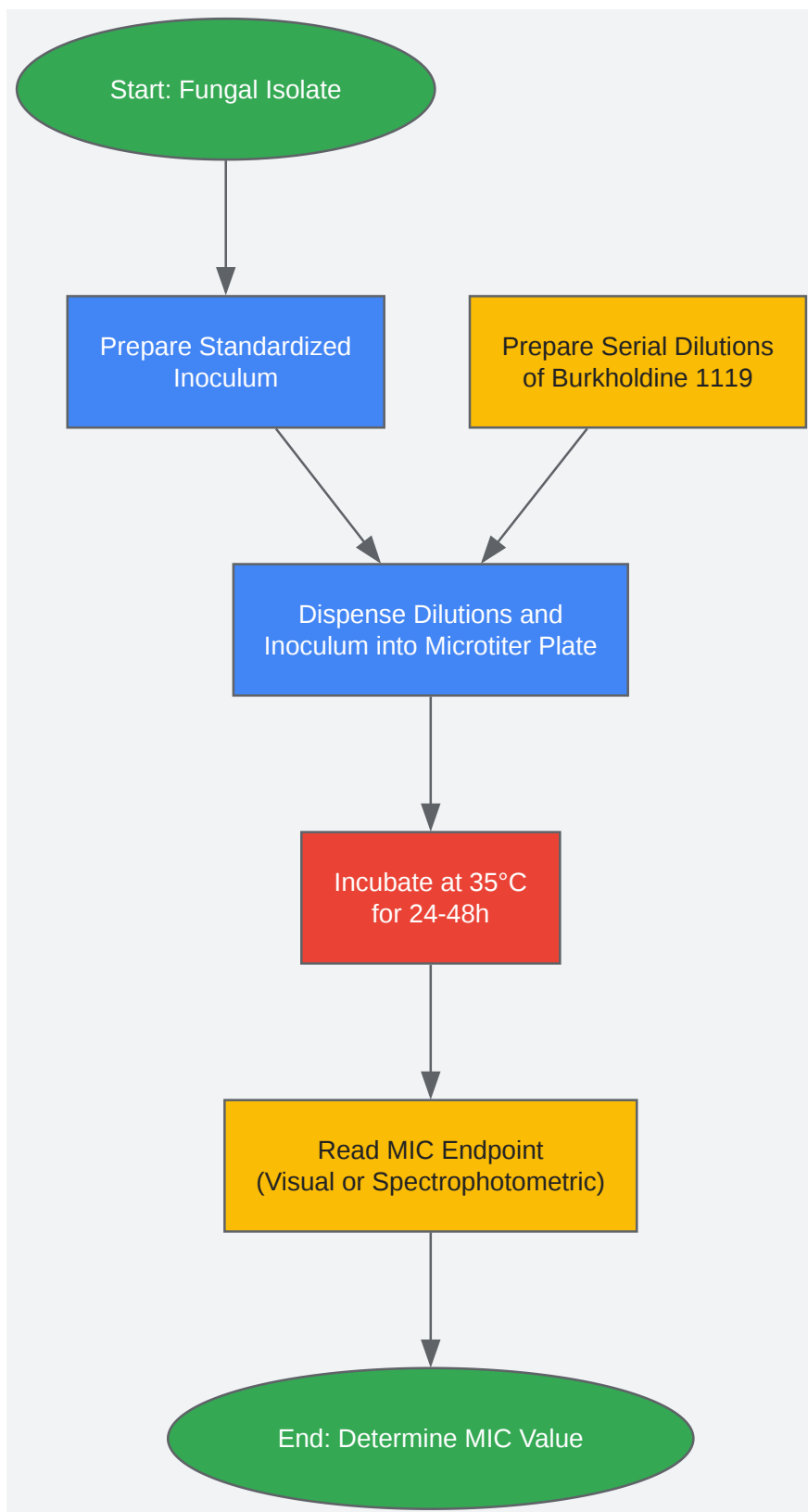
Mechanism of Action and Signaling Pathways

The primary mechanism of action for the burkholdine class of lipopeptides is believed to be the inhibition of β -(1,3)-D-glucan synthase, a critical enzyme responsible for the synthesis of β -glucan, an essential component of the fungal cell wall[\[4\]](#). This enzyme is not present in humans, making it an attractive target for selective antifungal therapy. By inhibiting this enzyme, Burkholdine 1119 disrupts the integrity of the fungal cell wall, leading to cell lysis and death.

While the direct target is β -glucan synthase, the downstream effects of cell wall disruption can trigger a cascade of cellular stress responses and signaling pathways. The precise signaling pathways affected by Burkholdine 1119 are still under investigation, but it is hypothesized that the cell wall integrity pathway would be a key respondent to the stress induced by this agent.







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